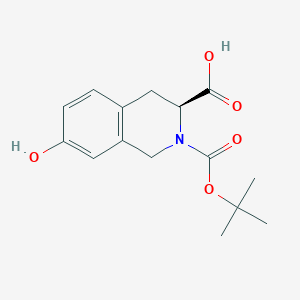

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a hydroxyl (-OH) substituent at the 7-position. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of approximately 293.3 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the 7-hydroxy group enables hydrogen bonding and further functionalization. This compound is widely utilized as a building block in peptide synthesis and medicinal chemistry due to its stereochemical specificity (S-configuration) and reactivity .

Propiedades

IUPAC Name |

(3S)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYIVHWYSNWCSX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through selective hydroxylation reactions, and the carboxylic acid group is often introduced via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Selective Methylation of the Phenolic Hydroxyl Group

The 7-hydroxy group undergoes methylation under controlled conditions:

- Reagents : LiOH/Dimethyl sulfate (DMS)

- Conditions : Aqueous/organic biphasic system at 0–25°C

- Yield : Quantitative (>99%)

- Product : Methyl ether derivative (7-methoxy analog)

This reaction retains stereochemical integrity (7% racemization or less) and avoids side reactions at the Boc-protected amine .

Triflate Formation for Cross-Coupling Reactions

The hydroxyl group is converted to a triflate (OTf) group for subsequent palladium-catalyzed reactions:

- Reagents : N-Phenyl-bis(trifluoromethanesulfonimide (PhNTf₂)

- Conditions : Mild base (e.g., Et₃N), CH₂Cl₂, 0–25°C

- Product : 7-Triflyloxy intermediate

Palladium-Catalyzed Cyanation

The triflate intermediate participates in cyanation:

- Catalyst : Pd(PPh₃)₄

- Reagent : Zn(CN)₂ or KCN

- Conditions : DMF/H₂O, 80–100°C

- Yield : 85–92%

- Product : 7-Cyano derivative

Alkylation of the Hydroxyl Group

The phenolic hydroxyl undergoes alkylation with oxazole derivatives:

This reaction is critical for introducing pharmacophores in drug discovery applications .

Boc Deprotection

The Boc group is cleaved under acidic conditions:

- Reagents : HCl in i-PrOH/HCO₂H (4:1)

- Conditions : 25°C, 2–4 h

- Yield : 90–95%

- Product : Free amine (Tic-OH derivative)

Acylation/Amidation of the Free Amine

The deprotected amine reacts with carboxylic acids or acyl chlorides:

These amides are key intermediates for PPARγ agonists .

Esterification of the Carboxylic Acid

The carboxylic acid forms esters under standard conditions:

- Reagents : SOCl₂/MeOH

- Conditions : 0°C to reflux, 5–12 h

- Yield : 71–89%

- Product : Methyl ester derivative

Oxidation and Functionalization

The tetrahydroisoquinoline core undergoes selective oxidation:

- Reagent : KMnO₄ in DMF

- Conditions : 0–25°C, 100 h

- Yield : 83%

- Product : Oxidized quinoline derivative

Key Research Findings

- Stereochemical Stability : Racemization during methylation is minimized to ≤7% using LiOH/DMS .

- PPARγ Agonist Synthesis : Alkylation with 2-(2-methylindane-2-yl)-5-methyloxazole followed by acylation yields 13jE , a PPARγ-selective agonist (EC₅₀ = 85 nM) .

- Biological Activity : Derivatives show dual PPARγ agonism and PTP-1B inhibition, enhancing antidiabetic effects while reducing side effects like hepatotoxicity .

Aplicaciones Científicas De Investigación

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The compound is compared below with three analogues differing in substituents or protecting groups:

²Derived from (50 mg = €626). ³Derived from (5 g = $165.90).

Functional Group Impact on Properties

- 7-Hydroxy vs. 7-Chloro : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro analogue, making it more suitable for aqueous-phase reactions. The chloro substituent, however, enhances stability under acidic conditions and may facilitate nucleophilic substitution reactions .

- Boc vs. Cbz Protecting Groups: The Boc group (tert-butyl-based) is cleaved under acidic conditions, whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis. This distinction dictates their use in orthogonal protection strategies .

- Absence of 7-Substituent : The TCI compound (CAS 78879-20-6) lacks the 7-hydroxy group, reducing its polarity and limiting applications requiring a reactive site at C7 .

Cost and Availability

- The chloro analogue (€12.52/mg) is significantly costlier than the TCI compound ($33.18/mg), reflecting differences in synthetic complexity or commercial demand .

Actividad Biológica

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as Boc-d-Tic) is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of Boc-d-Tic has been optimized through various methods. A notable approach involves a modified Pictet-Spengler reaction that yields the compound with high enantiomeric purity and a substantial overall yield. The synthesis typically starts from d-tyrosine and involves multiple steps to achieve the desired product with minimal racemization .

Antiviral Properties

Boc-d-Tic has been investigated for its antiviral potential, particularly against the Hepatitis C virus (HCV). Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit inhibitory effects on the NS3 protease of HCV. For instance, macrocyclic analogs of Boc-d-Tic have shown enhanced binding affinity and potency compared to linear counterparts, with some exhibiting Ki values as low as 0.015 µM .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of tetrahydroisoquinoline derivatives. These compounds are believed to exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress. In particular, Boc-d-Tic has shown promise in protecting neuronal cells in vitro against oxidative damage, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of Boc-d-Tic is closely linked to its structural features. The presence of the hydroxyl group at the 7-position is crucial for activity against HCV protease. Variations in substituents on the isoquinoline scaffold can significantly alter both potency and selectivity for specific biological targets .

Table 1: Structure-Activity Relationship Summary

| Compound | Position | Modification | Biological Activity |

|---|---|---|---|

| Boc-d-Tic | 7-Hydroxy | Hydroxyl group present | Potent HCV inhibitor |

| Analog 1 | 7-Fluoro | Fluorine substitution | Reduced activity |

| Analog 2 | 4-Methyl | Methyl group added | Enhanced neuroprotection |

Case Studies

Several case studies illustrate the therapeutic potential of Boc-d-Tic:

- HCV Inhibition : In a comparative study involving various tetrahydroisoquinoline derivatives, Boc-d-Tic demonstrated superior inhibition of HCV NS3 protease compared to traditional antiviral agents. The study emphasized its mechanism involving reversible covalent bonding with active site residues .

- Neuroprotection : A study focused on neurodegenerative models showed that Boc-d-Tic could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This effect was attributed to its ability to modulate cellular signaling pathways involved in apoptosis .

Q & A

What synthetic strategies optimize enantiomeric excess (ee) for this compound?

Basic Research Focus

The four-step synthesis starting from d-tyrosine employs a modified Pictet-Spengler reaction to achieve 95% yield with ≤7% racemization. Recrystallization further enhances ee to 99.4% . Key steps include:

Stereochemical control : Use of d-tyrosine ensures (3R)-configuration.

Racemization mitigation : Optimized reaction conditions (temperature, solvent) reduce racemization during cyclization.

Purification : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) selectively isolates the enantiomerically pure product.

How do coupling reagent choices impact the integration of this compound into peptidomimetic systems?

Advanced Research Focus

Coupling efficiency varies with reagents:

- HBTU in dichloromethane (DCM) enables Boc-7-hydroxy-D-Tic incorporation into JDTic analogues with minimal side reactions .

- BOP in tetrahydrofuran (THF) facilitates amide bond formation but may require stringent anhydrous conditions to prevent hydrolysis .

Methodological considerations : - Deprotection compatibility : Trifluoroacetic acid (TFA) selectively removes Boc groups without degrading the tetrahydroisoquinoline core .

- Solvent effects : DCM stabilizes intermediates, while THF enhances reagent solubility.

What analytical methods resolve stereochemical discrepancies in reported syntheses?

Advanced Research Focus

Discrepancies in racemization rates (e.g., 7% in one protocol vs. lower in others) require:

Chiral HPLC : Quantifies ee using polysaccharide-based columns (e.g., Chiralpak IA) .

Circular dichroism (CD) : Correlates optical activity with absolute configuration.

X-ray crystallography : Resolves ambiguities in crystal structures, especially for recrystallized products .

How does starting material selection influence overall yield and stereoselectivity?

Basic Research Focus

Using d-tyrosine as the chiral pool precursor ensures retention of the (3R)-configuration. The overall yield (43%) is limited by:

Side reactions : Over-reduction during intermediate steps.

Purification losses : Multi-step chromatography increases material loss.

Optimization strategies :

- Catalyst screening : Asymmetric catalysts (e.g., chiral Brønsted acids) may improve stereoselectivity.

- Flow chemistry : Reduces intermediate isolation steps .

What precautions are critical when handling this compound under inert conditions?

Advanced Research Focus

Despite limited toxicological data ( ), handling protocols include:

Moisture control : Store in desiccators with molecular sieves to prevent hydrolysis .

Electrostatic mitigation : Use antistatic equipment during transfers to avoid ignition risks .

PPE requirements : Nitrile gloves and flame-retardant lab coats minimize dermal exposure .

How can conflicting data on environmental stability be addressed in lab-scale disposal?

Advanced Research Focus

No ecological data exists ( ), so adopt precautionary measures:

Containment : Use vacuum-assisted spill kits to prevent drainage contamination .

Degradation studies : Test photolytic/thermal breakdown products via LC-MS.

Waste protocols : Partner with licensed disposal agencies for incineration (≥1000°C) .

What strategies reconcile discrepancies in deprotection efficiency across studies?

Advanced Research Focus

Deprotection methods vary:

- TFA in DCM : Rapid Boc removal (10–15 min) but requires neutralization .

- HCl in THF : Slower kinetics but avoids carboxylate protonation .

Troubleshooting : - Monitor reaction progress via TLC (Rf shift after deprotection).

- Use scavengers (e.g., triisopropylsilane) to quench excess acid .

Why is recrystallization preferred over chromatography for enantiopurification?

Basic Research Focus

Recrystallization achieves 99.4% ee by exploiting differential solubility of enantiomers in mixed solvents (e.g., ethyl acetate/hexane). Chromatography risks:

Stationary phase interactions : Silica gel may cause partial racemization.

Solvent volume : Larger quantities increase waste and cost .

How is this compound utilized in opioid receptor antagonist development?

Advanced Research Focus

As a key intermediate in JDTic analogues:

Pharmacophore design : The tetrahydroisoquinoline core mimics endogenous peptide motifs.

Bioactivity validation : In vitro assays (e.g., κ-opioid receptor binding) require ≥98% purity to avoid off-target effects .

What computational tools predict impurity profiles for regulatory compliance?

Advanced Research Focus

For USP/EP compliance ( ):

LC-MS/MS : Identifies "specified unidentified impurities" (e.g., epimers).

DFT calculations : Predicts stability of degradation products.

DoE (Design of Experiments) : Optimizes chromatographic conditions to separate co-eluting epimers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.